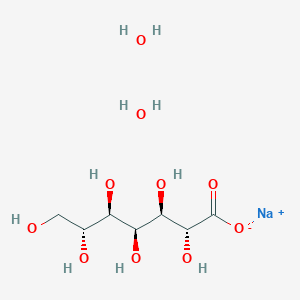![molecular formula C6H7NO B154607 (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 130931-83-8](/img/structure/B154607.png)
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Übersicht
Beschreibung
“(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is a cyclic olefin . It has been used in the synthesis of Ziagen, a medication used to prevent and treat HIV/AIDS .
Synthesis Analysis
The compound has been synthesized in several studies. For instance, it was used in the synthesis of Ziagen, an HIV reverse transcriptase inhibitor . Another study reported an enantioselective synthesis of a related compound, (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-methanol .Molecular Structure Analysis
The molecular formula of “(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is C7H10 . The structure includes a seven-membered ring with a double bond .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For example, it was used in the synthesis of Ziagen, where 2-amino-4,6-dichloro-5-formamidopyrimidine was a key intermediate .Physical And Chemical Properties Analysis
The molecular weight of “(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is 94.15 g/mol . Other properties like XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutically Active Ingredients
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one: serves as a valuable intermediate in the synthesis of various pharmaceutically active compounds . Its structure allows for the introduction of amino-protective groups, which are crucial in the development of new medications. The compound’s enantiomeric purity is particularly important for creating drugs with specific desired effects while minimizing side effects.
Hetero-Diels-Alder Reactions in Organic Chemistry
This compound is used in hetero-Diels-Alder reactions, a type of cycloaddition reaction that forms six-membered rings . These reactions are fundamental in constructing complex organic molecules, including natural products and potential drug candidates.
Material Science: Building Blocks for Polymers
In material science, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can be a precursor to materials with unique properties. Its bicyclic structure is useful for creating polymers with high resilience and stability, which are desirable in materials like plastics, resins, and elastomers .
Biochemistry: Enzyme Inhibition Studies
The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions. It can act as an inhibitor or a substrate analogue to understand the biochemical pathways and mechanisms of action of different enzymes .
Analytical Chemistry: Chromatography Standards
Due to its well-defined structure and properties, this compound can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .
Environmental Science: Degradation Studies
In environmental science, researchers can use (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one to study degradation processes of nitrogen-containing heterocycles, which are common pollutants. Understanding the degradation pathways can lead to better environmental remediation strategies .
Eigenschaften
IUPAC Name |
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUFYKNOXPZZIW-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336090 | |
| Record name | (+)-Vince lactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one | |
CAS RN |
130931-83-8 | |
| Record name | (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130931-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Vince lactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-(+)-2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one in the synthesis of cis-2,4-pyrrolidinedicarboxylic acid?
A1: (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one serves as a crucial chiral starting material in the stereospecific synthesis of (2S,4S)-(-)-2,4-pyrrolidinedicarboxylic acid. [] This is achieved through a series of reactions, beginning with a hetero Diels-Alder reaction, followed by a stereospecific transformation of the resulting lactam intermediate to the final product using ruthenium tetroxide oxidation. [] This synthetic route highlights the importance of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one in accessing specific stereoisomers of pyrrolidinedicarboxylic acid derivatives, which may have significant biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















